molecular formula C10H10F2O B8002306 1-(2-Ethylphenyl)-2,2-difluoroethanone

1-(2-Ethylphenyl)-2,2-difluoroethanone

Cat. No.: B8002306
M. Wt: 184.18 g/mol
InChI Key: HXXZDCIVTSZUDW-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a difluoromethyl ketone group attached to an ethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-2,2-difluoroethanone typically involves the introduction of the difluoromethyl group to an ethyl-substituted phenyl ring. One common method is the reaction of 2-ethylbenzoyl chloride with difluoromethyl lithium or difluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2-ethylbenzoic acid.

    Reduction: Formation of 1-(2-ethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Ethylphenyl)-2,2-difluoroethanol: A reduced form of the compound with an alcohol group instead of a ketone.

    2-Ethylbenzoic acid: An oxidized derivative with a carboxylic acid group.

    1-(2-Ethylphenyl)-2,2-difluoropropane: A structurally similar compound with a different alkyl chain.

Uniqueness: 1-(2-Ethylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoromethyl ketone group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethyl-substituted phenyl ring and the difluoromethyl group makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-ethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-7-5-3-4-6-8(7)9(13)10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXZDCIVTSZUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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